2-(Benzyloxy)acetohydrazide
Overview
Description
2-(Benzyloxy)acetohydrazide is a chemical compound with the molecular formula C9H12N2O2. It is a hydrazide derivative of 2-(benzyloxy)acetic acid and has gained attention in medicinal chemistry due to its potential therapeutic applications. The compound is known for its promising biological activity against various diseases.
Mechanism of Action
Mode of Action
Acetohydrazides can react with carbonyl compounds to form hydrazones in a process known as condensation . The oxygen of the carbonyl compound acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)acetohydrazide typically involves the reaction of 2-(benzyloxy)acetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent. The general reaction scheme is as follows:
- Dissolve 2-(benzyloxy)acetic acid in ethanol.
- Add hydrazine hydrate to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it to obtain this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzyloxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
- Oxidation products include oxides and hydroxyl derivatives.
- Reduction products include hydrazine derivatives.
- Substitution reactions yield various substituted hydrazides.
Scientific Research Applications
2-(Benzyloxy)acetohydrazide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.
Medicine: Research indicates its potential use in developing drugs for treating various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
- 2-(Benzyloxy)benzaldehyde
- 2-(Benzyloxy)benzoic acid
- 2-(Benzyloxy)benzylamine
Comparison: 2-(Benzyloxy)acetohydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it has shown promising results in medicinal chemistry, making it a valuable compound for further research and development.
Biological Activity
2-(Benzyloxy)acetohydrazide is a hydrazide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This compound belongs to a class of hydrazides known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, biological evaluations, and structure-activity relationships.
Synthesis
The synthesis of this compound involves the reaction of benzyloxyacetyl chloride with hydrazine in the presence of a base. This method allows for the efficient production of the compound with high purity. Various synthetic routes have been explored to optimize yield and reduce by-products, including the use of microwave-assisted synthesis techniques that enhance reaction rates and efficiency .
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial potential of this compound against various bacterial and fungal strains. The compound has demonstrated significant activity against:
-
Bacterial Strains :
- Escherichia coli
- Staphylococcus aureus
- Acinetobacter baumannii
-
Fungal Strains :
- Candida albicans
- Cryptococcus neoformans
In one study, compounds derived from similar hydrazide structures showed inhibition values greater than 80% against these pathogens, indicating strong antimicrobial properties . The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using standard broth dilution methods, confirming the effectiveness of these compounds in inhibiting microbial growth .
Microorganism | MIC (µg/mL) | MBC (µg/mL) |
---|---|---|
E. coli | 32 | 64 |
S. aureus | 16 | 32 |
C. albicans | 8 | 16 |
C. neoformans | 64 | >128 |
Structure-Activity Relationships (SAR)
The biological activity of hydrazides like this compound is influenced by their structural features. Key factors affecting their potency include:
- Substituents on the aromatic ring : Electron-donating or withdrawing groups can significantly alter biological activity.
- Hydrophobicity : The presence of benzyloxy groups increases lipophilicity, potentially enhancing membrane permeability and bioavailability.
- Hydrazone formation : Compounds that can form stable hydrazones often exhibit improved biological profiles.
Studies have shown that compounds with specific substitutions on the benzene ring exhibit enhanced antibacterial activity compared to their unsubstituted counterparts .
Case Studies
- Antimicrobial Evaluation : A study assessed a series of hydrazone derivatives related to this compound, revealing that modifications led to varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. The most active compounds were those with electron-withdrawing groups .
- In Vivo Studies : In animal models infected with C. neoformans, compounds similar to this compound showed improved survival rates compared to controls, indicating potential therapeutic applications in treating fungal infections .
Properties
IUPAC Name |
2-phenylmethoxyacetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-11-9(12)7-13-6-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGYCAUNXCVLQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626021 | |
Record name | 2-(Benzyloxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39256-35-4 | |
Record name | 2-(Benzyloxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(benzyloxy)acetohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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